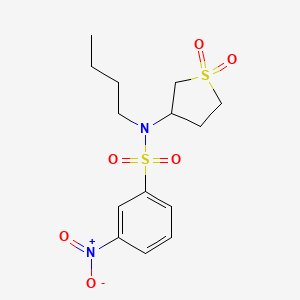

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide

描述

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a sulfonamide derivative featuring a nitro-substituted benzene core. Its structure includes a butyl chain and a 1,1-dioxidotetrahydrothiophen-3-yl group attached to the sulfonamide nitrogen.

属性

IUPAC Name |

N-butyl-N-(1,1-dioxothiolan-3-yl)-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O6S2/c1-2-3-8-15(13-7-9-23(19,20)11-13)24(21,22)14-6-4-5-12(10-14)16(17)18/h4-6,10,13H,2-3,7-9,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJXBXBIVMPBDLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=CC(=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O6S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-nitrobenzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique chemical structure that includes:

- Butyl group

- Tetrahydrothiophene moiety

- Nitrobenzenesulfonamide component

Its molecular formula is with a molecular weight of approximately 336.40 g/mol. The presence of the sulfone group and tetrahydrothiophene ring contributes to its reactivity and interactions within biological systems.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to be effective against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA), which poses a challenge in clinical settings due to its resistance to common antibiotics. The compound's mechanism of action appears to involve the inhibition of protein synthesis in bacteria, although further studies are needed to elucidate the precise pathways involved .

Antitumor Activity

The compound has also been investigated for its antitumor properties. Preliminary studies indicate that it demonstrates cytotoxic effects against cancer cell lines, such as HeLa cells, with an IC50 value of 0.046 μmol/mL. This suggests potential applications in cancer therapy, particularly in targeting specific tumor types.

The proposed mechanism of action for this compound includes:

- Inhibition of Enzyme Activity : The compound may interact with specific enzymes involved in cellular processes, thereby modulating biochemical pathways.

- Ion Channel Modulation : There is evidence suggesting that related compounds can activate G protein-gated inwardly rectifying potassium channels (GIRK), which are crucial for regulating neuronal excitability and cardiac function.

Preclinical Studies

Preclinical studies involving animal models have shown promising results regarding the safety and efficacy of this compound. These studies have laid the groundwork for potential clinical trials aimed at evaluating the compound's therapeutic applications in humans. It is essential to note that preclinical success does not guarantee efficacy in human trials; thus, ongoing research is critical .

Comparative Analysis with Related Compounds

A comparative analysis of similar compounds reveals unique features of this compound:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-butyl-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide | Structure | Contains a butyl group and sulfone; potential GIRK channel activator. |

| N-butyl-N-(1,1-dioxido-tetrahydrothiophen-3-yl)-4-fluorobenzamide | Structure | Similar sulfone structure; different fluorine positioning may affect activity. |

| 4-(N-butylsulfamoyl)benzoic acid | Structure | Sulfamoyl group may influence biological activity differently compared to amide linkage. |

This table highlights the distinct pharmacological profiles and potential applications of these compounds based on their structural variations.

相似化合物的比较

Comparison with Structurally Similar Compounds

The provided evidence describes N-(1,1-dioxidotetrahydrothiophen-3-yl)-5-(1,1-dioxido-1,2-thiazinan-2-yl)-N-ethyl-2-methoxybenzenesulfonamide (CAS 919972-15-9, hereafter referred to as Compound A ). Below is a detailed comparison:

Structural Differences

Functional Implications

The 3-nitro group (strong electron-withdrawing) contrasts with Compound A’s 2-methoxy group (electron-donating), which could modulate electronic properties of the benzene ring and influence reactivity or binding interactions.

Ring Systems: Compound A’s 1,2-thiazinan ring introduces an additional sulfur atom and a six-membered heterocycle, possibly enhancing conformational rigidity or enabling unique pharmacophore interactions.

Sulfur Content :

- Both compounds contain sulfone moieties, but Compound A has three sulfur atoms (two sulfones and one thiazinan sulfur) versus two in the target compound. This may affect redox stability or metal-binding capacity.

Limitations of Available Evidence

Structural comparisons are inferred solely from nomenclature and molecular formulas. Further studies are required to validate these hypotheses.

常见问题

Q. Optimization Tips :

- Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.

- Monitor reaction progress via TLC or HPLC to ensure complete sulfonylation.

- Purify via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from toluene .

Basic: How is the compound characterized using spectroscopic methods?

Methodological Answer:

Key spectroscopic techniques include:

- ¹H/¹³C NMR :

- IR Spectroscopy :

- Strong absorption at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch).

- Nitro group peaks at ~1520 cm⁻¹ (asymmetric NO₂) and ~1350 cm⁻¹ (symmetric NO₂) .

- Mass Spectrometry (HRMS) :

- Molecular ion peak [M+H]⁺ matches the theoretical molecular weight (e.g., 340.73 g/mol for a related compound ).

Advanced: What crystallographic data are available, and how can SHELX software aid in structural refinement?

Methodological Answer:

For structurally similar sulfonamides (e.g., N-(3-chlorobenzoyl)-3-nitrobenzenesulfonamide), monoclinic crystal systems (space group P21/c) are observed with unit cell parameters a = 11.891 Å, b = 5.0577 Å, c = 23.488 Å, and β = 90.43° .

Q. Using SHELX :

- SHELXD : Solve phase problems via dual-space methods for small-molecule structures.

- SHELXL : Refine structures using least-squares minimization. Key parameters include:

- Restraints for NH groups (e.g., N–H distance fixed at 0.86 Å).

- Anisotropic displacement parameters for non-H atoms.

- Validate geometry with PLATON to check for hydrogen bonding (e.g., N–H···O=S interactions) .

Advanced: How does the electronic configuration of the nitro and sulfonamide groups influence reactivity?

Methodological Answer:

- Nitro Group :

- Strong electron-withdrawing effect activates the benzene ring for nucleophilic aromatic substitution (e.g., at the meta position).

- Reductive functionalization (e.g., using Sn/HCl) can convert –NO₂ to –NH₂ for downstream derivatization .

- Sulfonamide Group :

Q. Example Reaction :

- Nucleophilic Substitution : Under basic conditions (e.g., K₂CO₃/DMF), the sulfonamide nitrogen can undergo alkylation with electrophiles like alkyl halides .

Advanced: How can contradictions in biological activity data be resolved?

Methodological Answer:

Discrepancies in bioactivity (e.g., antimicrobial vs. inactive results) may arise from:

- Purity Issues : Validate compound purity via HPLC (>95%) and elemental analysis.

- Assay Conditions : Standardize protocols (e.g., MIC assays using E. coli ATCC 25922).

- Structural Analogues : Compare with N-(4-amino-3-nitrophenyl)-N-ethylbenzenesulfonamide, where the –NH₂ group enhances solubility and target binding .

Case Study : For bladder cancer models, structurally related nitrosamines (e.g., BBN) require metabolic activation; ensure proper in vivo metabolic profiling .

Advanced: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

- Docking Studies (AutoDock Vina) :

- DFT Calculations (Gaussian) :

- Calculate electrostatic potential maps to identify nucleophilic/electrophilic regions.

- Analyze frontier molecular orbitals (HOMO/LUMO) to predict redox behavior .

Basic: What safety precautions are required during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use a fume hood to avoid inhalation (irritant/narcotic effects reported for similar sulfonamides ).

- First Aid :

- Skin contact: Wash with water for 15 minutes; seek medical attention if irritation persists.

- Inhalation: Move to fresh air; administer oxygen if necessary .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。